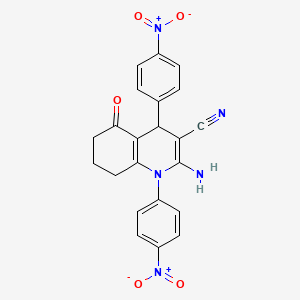![molecular formula C15H12BrCl2NO B15014189 2-Bromo-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]-3,4-dimethylphenol](/img/structure/B15014189.png)
2-Bromo-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]-3,4-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]-3,4-dimethylphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a bromine atom, two chlorine atoms, and a phenolic hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]-3,4-dimethylphenol typically involves the following steps:
Formation of the imine: The reaction between 3,4-dichloroaniline and 3,4-dimethylbenzaldehyde in the presence of an acid catalyst forms the imine intermediate.
Bromination: The imine intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the phenolic ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]-3,4-dimethylphenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The imine group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted phenols with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include amines derived from the reduction of the imine group.
Scientific Research Applications
2-Bromo-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]-3,4-dimethylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Bromo-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]-3,4-dimethylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,6-dimethylphenol: Similar structure but lacks the imine and dichlorophenyl groups.
2-Bromo-6-[(E)-[(3,4-dimethylphenyl)imino]methyl]-4-methoxyphenol: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness
2-Bromo-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]-3,4-dimethylphenol is unique due to the presence of both the imine and dichlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C15H12BrCl2NO |
|---|---|
Molecular Weight |
373.1 g/mol |
IUPAC Name |
2-bromo-6-[(3,4-dichlorophenyl)iminomethyl]-3,4-dimethylphenol |
InChI |
InChI=1S/C15H12BrCl2NO/c1-8-5-10(15(20)14(16)9(8)2)7-19-11-3-4-12(17)13(18)6-11/h3-7,20H,1-2H3 |
InChI Key |
FDZGYRGOPPPVAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)O)C=NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{(E)-[(4-hydroxyphenyl)imino]methyl}-17-(4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B15014109.png)
![1-Nitro-4-[1-(4-nitrophenyl)-2,2-diphenylethenyl]benzene](/img/structure/B15014117.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/no-structure.png)
![4,4'-methanediylbis(2-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}phenol)](/img/structure/B15014131.png)
![2-(2,6-Dibromo-4-methoxyphenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B15014134.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B15014138.png)
![4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B15014151.png)
![(4Z)-2-(3-chlorophenyl)-4-{[(4-iodophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15014163.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15014177.png)

